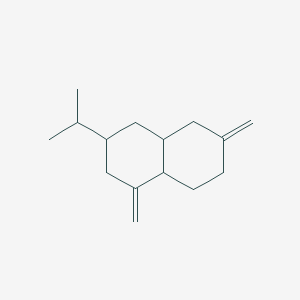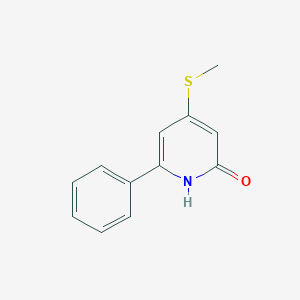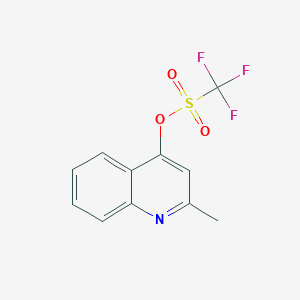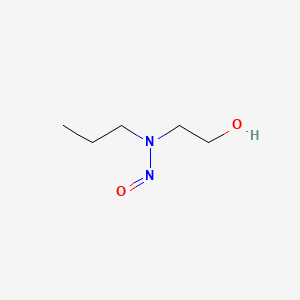![molecular formula C24H42S4 B14297175 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene CAS No. 112347-75-8](/img/structure/B14297175.png)
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzene ring through methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by tert-butylsulfanyl groups.
Reaction Conditions:
Reactants: 1,4-bis(chloromethyl)benzene, tert-butylthiol
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridges can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene involves its interaction with molecular targets through its sulfur atoms. The tert-butylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and stability. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis[bis(tert-butylsulfanyl)methyl]benzene
- 1,4-Bis[(butylsulfanyl)methyl]benzene
- 1,2-Bis[(tert-butylsulfanyl)methyl]benzene
Comparison
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is unique due to its symmetrical structure and the presence of two tert-butylsulfanyl groups This structural feature imparts distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
112347-75-8 |
|---|---|
Formule moléculaire |
C24H42S4 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
1,4-bis[bis(tert-butylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C24H42S4/c1-21(2,3)25-19(26-22(4,5)6)17-13-15-18(16-14-17)20(27-23(7,8)9)28-24(10,11)12/h13-16,19-20H,1-12H3 |
Clé InChI |
XSZXYABOAPOJHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC(C1=CC=C(C=C1)C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
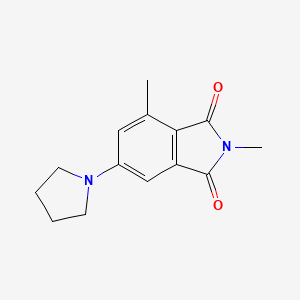
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
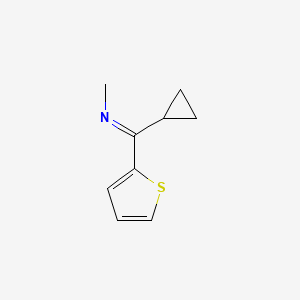
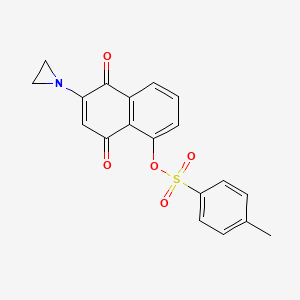
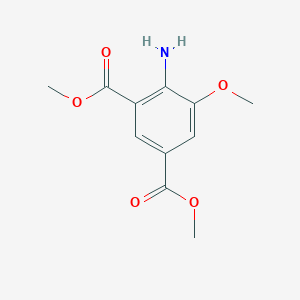
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
